Bisaramil
Overview
Description
Bisaramil, chemically known as 9-(4-chlorobenzoyloxy)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, is a novel antiarrhythmic compound. It has been shown to be effective in suppressing various models of arrhythmias in animals, making it a promising candidate for clinical use in treating cardiac arrhythmias .
Scientific Research Applications
Bisaramil has been extensively studied for its antiarrhythmic properties. It has shown effectiveness in suppressing ventricular arrhythmias induced by various methods, including coronary ligation and administration of digitalis or adrenaline . Additionally, this compound has been investigated for its potential use in other cardiovascular diseases due to its ability to block sodium and calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisaramil involves several steps, starting from the appropriate precursors The key steps include the formation of the diazabicyclo[33The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bisaramil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the benzoyloxy group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Mechanism of Action
Bisaramil exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the excitability of the cardiac cells, thereby preventing abnormal electrical activity that can lead to arrhythmias. The compound also interacts with voltage-gated calcium channels, contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
Similar Compounds
Flecainide: Another antiarrhythmic agent that blocks sodium channels but has a different chemical structure.
Disopyramide: Similar in its sodium channel blocking effects but differs in its pharmacokinetic properties.
Lidocaine: A well-known sodium channel blocker used for acute arrhythmias but with a shorter duration of action compared to bisaramil.
Uniqueness
This compound is unique due to its potent and selective action on sodium channels, combined with its ability to block calcium channels. This dual action makes it particularly effective in treating a wide range of arrhythmias with fewer side effects compared to other antiarrhythmic agents .
Properties
CAS No. |
89194-77-4 |
---|---|
Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
[(1R,5S)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12/h4-7,13-14,16H,3,8-11H2,1-2H3/t13-,14+,16? |
InChI Key |
PMCPYLGCPSNSLS-MZBDJJRSSA-N |
Isomeric SMILES |
CCN1C[C@H]2CN(C[C@@H](C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C |
Appearance |
Solid powder |
89194-77-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
isaramil bisaramil hydrochloride yutac |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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